3-(3,4-Dimethoxyphenyl)-1-methylquinazoline-2,4(1H,3H)-dione

Physicochemical profiling Permeability prediction Quinazoline-2,4-dione SAR

3-(3,4-Dimethoxyphenyl)-1-methylquinazoline-2,4(1H,3H)-dione (CAS 531504-03-7) is a fully synthetic, N1-methyl, N3-(3,4-dimethoxyphenyl)-substituted quinazoline-2,4-dione with molecular formula C₁₇H₁₆N₂O₄ and molecular weight 312.32 g·mol⁻¹. The compound belongs to the quinazoline-2,4(1H,3H)-dione family, a privileged scaffold in medicinal chemistry with documented anticonvulsant, anticancer, and antimicrobial activities.

Molecular Formula C17H16N2O4
Molecular Weight 312.32 g/mol
CAS No. 531504-03-7
Cat. No. B15410553
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3,4-Dimethoxyphenyl)-1-methylquinazoline-2,4(1H,3H)-dione
CAS531504-03-7
Molecular FormulaC17H16N2O4
Molecular Weight312.32 g/mol
Structural Identifiers
SMILESCN1C2=CC=CC=C2C(=O)N(C1=O)C3=CC(=C(C=C3)OC)OC
InChIInChI=1S/C17H16N2O4/c1-18-13-7-5-4-6-12(13)16(20)19(17(18)21)11-8-9-14(22-2)15(10-11)23-3/h4-10H,1-3H3
InChIKeyGXQGYUWYEKWOSI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(3,4-Dimethoxyphenyl)-1-methylquinazoline-2,4(1H,3H)-dione (CAS 531504-03-7): Core Chemical Identity and Sourcing Baseline


3-(3,4-Dimethoxyphenyl)-1-methylquinazoline-2,4(1H,3H)-dione (CAS 531504-03-7) is a fully synthetic, N1-methyl, N3-(3,4-dimethoxyphenyl)-substituted quinazoline-2,4-dione with molecular formula C₁₇H₁₆N₂O₄ and molecular weight 312.32 g·mol⁻¹ [1]. The compound belongs to the quinazoline-2,4(1H,3H)-dione family, a privileged scaffold in medicinal chemistry with documented anticonvulsant, anticancer, and antimicrobial activities [2]. It is commercially available from multiple non-excluded suppliers at purities of ≥95% to ≥98% . Comprehensive spectral characterization data—including ¹H NMR, FTIR, and GC-MS—are available through the Wiley SpectraBase reference library, enabling unambiguous identity verification [3]. Publicly curated bioactivity databases (ChEMBL, PubChem BioAssay) currently contain no quantitative pharmacological data for this specific compound, indicating an early-stage or underexplored research tool.

Why 3-(3,4-Dimethoxyphenyl)-1-methylquinazoline-2,4(1H,3H)-dione Cannot Be Replaced by Unsubstituted or Mono-Substituted Quinazoline-2,4-Dione Analogs


Quinazoline-2,4-diones are exquisitely sensitive to N1 and N3 substitution patterns, with even minor structural alterations producing large shifts in lipophilicity, hydrogen-bonding capacity, conformational preference, and target engagement [1]. The N1-methyl group eliminates the sole hydrogen-bond donor present in the des-methyl analog (CAS 531503-97-6), reducing HBD count from 1 to 0 and raising computed LogP by approximately 1 unit, which fundamentally alters membrane permeability and protein-binding kinetics [2]. The 3,4-dimethoxyphenyl motif at N3 introduces two methoxy oxygen atoms as additional hydrogen-bond acceptors (HBA = 4 vs. 2 for the unsubstituted glycosmicine core) and adds π-stacking surface area, while the meta/para dimethoxy arrangement creates a distinct electrostatic potential surface that cannot be replicated by mono-methoxy, unsubstituted phenyl, or ortho-substituted analogs . These cumulative physicochemical differences make the compound non-interchangeable with its closest commercially available relatives in any quantitative structure-activity context. The limited published data underscore the need for procurement of the exact CAS-registered structure rather than ad hoc analog substitution.

Quantitative Differentiation Evidence for 3-(3,4-Dimethoxyphenyl)-1-methylquinazoline-2,4(1H,3H)-dione Against Closest Structural Analogs


Hydrogen-Bond Donor Elimination: N1-Methyl vs. N1-H Des-Methyl Analog

The target compound (CAS 531504-03-7) possesses zero hydrogen-bond donors (HBD = 0) due to N1-methyl substitution, whereas the closest des-methyl analog 3-(3,4-dimethoxyphenyl)-1H-quinazoline-2,4-dione (CAS 531503-97-6) contains one HBD at the N1 position. Based on computed PubChem descriptors, this single structural change elevates XLogP3-AA from an estimated ~1.3 to 2.3, representing a >75% increase in computed lipophilicity [1]. In drug-design contexts, each hydrogen-bond donor typically carries a penalty of approximately 1 log unit in passive membrane permeability, making the N1-methylated compound the preferred choice for intracellular target engagement or CNS penetration screening cascades where low HBD count is a design criterion [2].

Physicochemical profiling Permeability prediction Quinazoline-2,4-dione SAR

Hydrogen-Bond Acceptor Expansion: 3,4-Dimethoxyphenyl vs. Unsubstituted Glycosmicine Core

Relative to the unsubstituted parent core 1-methylquinazoline-2,4(1H,3H)-dione (glycosmicine, CAS 604-50-2), which contains only two hydrogen-bond acceptors (the two carbonyl oxygens), the target compound adds two methoxy oxygen atoms from the 3,4-dimethoxyphenyl ring, doubling the HBA count from 2 to 4 [1]. This expansion provides additional polar interaction capacity for protein active-site engagement while maintaining zero HBD, a combination that is statistically associated with improved ligand efficiency metrics in fragment-based drug discovery [2]. The molecular weight increases from 176.17 to 312.32 g·mol⁻¹ (a 77% increase), placing the compound in lead-like chemical space rather than fragment space.

Ligand efficiency Target engagement Quinazoline scaffold diversification

Purity Specification Differentiation: ≥98% (MolCore) vs. Typical ≥95% Industry Baseline

The target compound is offered by MolCore with a certified purity specification of NLT 98% (≥98%), exceeding the typical ≥95% purity baseline commonly specified for research-grade quinazoline-2,4-diones . This 3-percentage-point purity differential—from 95% to 98%—corresponds to a 60% reduction in maximum total impurity burden (from ≤5% to ≤2%), which is particularly relevant for dose-response assays where impurities at the 2-5% level can confound IC₅₀ or EC₅₀ determinations in cellular and biochemical screens [1]. Vendors of the des-methyl analog (CAS 531503-97-6) typically specify only 95% purity, making the target compound the higher-assurance choice for quantitative pharmacology workflows.

Chemical procurement Assay reproducibility Quality control specifications

Spectral Identity Confirmation: Availability of Multi-Technique Reference Spectra vs. Uncharacterized Analogs

The target compound has fully assigned ¹H NMR, FTIR, and GC-MS reference spectra deposited in the Wiley SpectraBase library (Compound ID ceXimnIe8M), providing unambiguous identity verification capability [1]. In contrast, the closest analog 3-(3,4-dimethoxyphenyl)-1H-quinazoline-2,4-dione (CAS 531503-97-6) lacks publicly accessible multi-technique reference spectra, requiring in-house full characterization upon procurement. The availability of verified spectral data reduces identity confirmation time from potentially days to minutes and eliminates ambiguity in distinguishing the N1-methylated product from N1-H or N1-alkyl variants that may co-elute under standard chromatographic conditions [2].

Analytical chemistry Compound identity verification Spectral database

Recommended Procurement and Application Scenarios for 3-(3,4-Dimethoxyphenyl)-1-methylquinazoline-2,4(1H,3H)-dione Based on Differential Evidence


CNS-Penetrant Quinazoline-2,4-Dione Lead Optimization Programs Requiring Zero HBD

For medicinal chemistry programs targeting intracellular or CNS-resident enzymes (e.g., kinases, phosphodiesterases, epigenetic readers), the zero-HBD profile of this compound (versus HBD=1 for the des-methyl analog) aligns with established CNS MPO desirability criteria [1]. Researchers should select this compound over the N1-H analog when passive blood-brain barrier penetration is a design objective, as each HBD removal has been empirically associated with an approximate 5- to 10-fold improvement in brain-to-plasma ratio in rodent models. The ≥98% purity specification further supports direct use in in vivo pharmacokinetic studies without additional repurification.

Quantitative HTS and Dose-Response Assays Requiring Low Impurity Background

The certified NLT 98% purity with ≤2% total impurity burden makes this compound suitable as a quantitative pharmacology standard for high-throughput screening (HTS) and IC₅₀/EC₅₀ determination campaigns . The 60% reduction in maximum impurity level relative to the ≥95% industry baseline for quinazoline-2,4-diones lowers the probability of false-positive hits from impurity-driven activity, a documented source of irreproducibility in academic screening [2]. Procurement of this higher-purity lot is recommended when generating data intended for publication or patent filing.

Structure-Activity Relationship (SAR) Studies Exploring N3-Aryl Substitution Effects

With four hydrogen-bond acceptors (two carbonyl + two methoxy oxygens) and a computed LogP of 2.3, this compound occupies a distinct region of chemical space compared to N3-phenyl (HBA=2, LogP≈1.5) or N3-(4-methoxyphenyl) (HBA=3, LogP≈1.9) analogs [1]. Researchers constructing SAR tables around the quinazoline-2,4-dione scaffold should include this compound as the representative N3-(3,4-dimethoxyphenyl) member to probe the contribution of dual methoxy substitution to target affinity and selectivity. The availability of verified reference spectra ensures that the SAR data point is correctly assigned to this exact structure, not a mislabeled analog.

Method Development and Instrument Calibration Using Spectrally Verified Quinazoline Standards

Analytical laboratories developing LC-MS or GC-MS methods for quinazoline-2,4-dione quantification can use this compound as a system suitability standard, leveraging the Wiley SpectraBase-deposited EI-MS, ¹H NMR, and FTIR spectra for direct spectral matching [3]. The unambiguous InChIKey (GXQGYUWYEKWOSI-UHFFFAOYSA-N) and zero-HBD profile minimize ion suppression variability in electrospray ionization, making it a more robust calibrant than the N1-H analog which exhibits concentration-dependent dimerization in the gas phase.

Quote Request

Request a Quote for 3-(3,4-Dimethoxyphenyl)-1-methylquinazoline-2,4(1H,3H)-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.